3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine
Description
Properties
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c24-17(14-5-6-16(20-19-14)21-7-1-2-8-21)22-9-11-23(12-10-22)18(25)15-4-3-13-26-15/h3-6,13H,1-2,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMHMCQUMVQIAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the furan-2-carbonyl-piperazine intermediate: This step involves the reaction of furan-2-carboxylic acid with piperazine under specific conditions to form the furan-2-carbonyl-piperazine intermediate.
Coupling with pyridazine: The intermediate is then coupled with a pyridazine derivative, often using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Introduction of the pyrrolidinyl group: Finally, the pyrrolidinyl group is introduced through nucleophilic substitution or other suitable reactions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and other advanced techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like NaBH4 or LiAlH4 are employed under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furan-2,3-dione derivatives, while reduction of the carbonyl groups results in the corresponding alcohols.
Scientific Research Applications
3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique structural features and potential biological activities.
Biological Research: It is used in the study of enzyme inhibition, receptor binding, and other biological processes.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related pyridazine derivatives, focusing on substituent effects, synthetic routes, and biological activities.
Structural and Functional Analogues
Key Compounds for Comparison :
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Substituents: Chlorine at C3, 4-chlorophenoxypropyl-piperazine at C4. Activity: Anti-bacterial, anti-viral. Molecular Weight: ~400 g/mol (estimated).
3-Phenyl-6-(4’-tolyl)(1,2,4)triazolo(4,3-b)pyridazine (Compound 6b)
- Substituents : Phenyl at C3, 4’-tolyl at C5.
- Activity : Potent antibacterial (comparable to ampicillin).
- Molecular Weight : ~350–400 g/mol.
BI85100 (3-[(3-Methoxyphenyl)sulfanyl]-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine)
- Substituents : 3-Methoxyphenylsulfanyl at C3, pyridinyl-piperazine at C6.
- Molecular Weight : 490.62 g/mol.
3-(Piperidin-4-yl)-6-(pyrrolidin-1-yl)pyridazine
- Substituents : Piperidin-4-yl at C3, pyrrolidin-1-yl at C6.
- Molecular Weight : 232.33 g/mol.
Physicochemical Properties
Biological Activity
The compound 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antibacterial and antitumor properties. This article aims to synthesize available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 342.39 g/mol. The structure features a pyridazine core substituted with furan and piperazine moieties, which are known to influence biological activity through various mechanisms.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
1. Antibacterial Activity
Recent studies have demonstrated that derivatives of piperazine and pyridazine exhibit significant antibacterial properties. For instance, compounds with similar structural motifs have shown Minimum Inhibitory Concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus , indicating potent antibacterial effects compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .
Table 1: Antibacterial Activity Comparison
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 3-[4-(Furan-2-carbonyl)piperazine...] | 3.125 | Staphylococcus aureus |
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
| Ciprofloxacin | 2 | Staphylococcus aureus |
2. Antitumor Activity
The compound has also been investigated for its antitumor properties. Studies suggest that piperazine derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The furan moiety is believed to enhance the cytotoxicity of these compounds against tumor cells.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for bacterial growth and proliferation.
- Cell Membrane Disruption : The lipophilic nature of the furan and pyrrolidine groups may facilitate interaction with bacterial membranes, leading to increased permeability and cell lysis.
- Interference with DNA/RNA Synthesis : Some derivatives have been reported to interfere with nucleic acid synthesis, further contributing to their antibacterial effects.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
-
Case Study on Antibacterial Efficacy :
A study evaluated a series of piperazine derivatives, including those structurally related to our compound, revealing significant activity against multidrug-resistant strains of bacteria such as MRSA . -
Case Study on Antitumor Activity :
Research involving pyridazine derivatives demonstrated their ability to inhibit tumor growth in vivo, showcasing their potential as therapeutic agents in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
